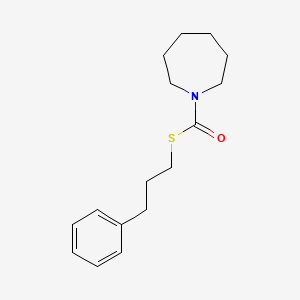
S-(3-Phenylpropyl) azepane-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Phenylpropyl) azepane-1-carbothioate is a compound belonging to the class of azepane derivatives. Azepane derivatives are seven-membered heterocyclic compounds containing nitrogen. These compounds are known for their diverse applications in synthetic chemistry, biology, and medicine due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Phenylpropyl) azepane-1-carbothioate typically involves the reaction of azepane derivatives with phenylpropyl groups under specific conditions. One common method involves the use of palladium-catalyzed reactions, which proceed smoothly under mild conditions . The reaction conditions often include the use of solvents like dichloromethane and the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control .
Chemical Reactions Analysis
Types of Reactions
S-(3-Phenylpropyl) azepane-1-carbothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
S-(3-Phenylpropyl) azepane-1-carbothioate has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and DNA binding agents.
Medicine: Explored for their potential therapeutic effects, including anticancer and antidiabetic properties.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-(3-Phenylpropyl) azepane-1-carbothioate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound may also interact with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azepane-1-carbothioamide: Another azepane derivative with similar structural properties.
N-aryl azepane derivatives: These compounds have similar applications in synthetic chemistry and biology.
Uniqueness
S-(3-Phenylpropyl) azepane-1-carbothioate is unique due to its specific phenylpropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61133-48-0 |
|---|---|
Molecular Formula |
C16H23NOS |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
S-(3-phenylpropyl) azepane-1-carbothioate |
InChI |
InChI=1S/C16H23NOS/c18-16(17-12-6-1-2-7-13-17)19-14-8-11-15-9-4-3-5-10-15/h3-5,9-10H,1-2,6-8,11-14H2 |
InChI Key |
NECLZPJSZVBFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)SCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















